2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
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Overview
Description
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one is a boron-containing organic compound It is characterized by the presence of a cyclopentenone ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one typically involves the borylation of a cyclopentenone derivative. One common method is the reaction of 2-methylcyclopent-2-en-1-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The cyclopentenone ring can be reduced to form cyclopentanone derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or alkyl halides in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclopentanone derivatives.
Substitution: Aryl or alkyl-substituted cyclopentenone derivatives.
Scientific Research Applications
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one involves its ability to form stable complexes with various substrates. The boronate ester group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The cyclopentenone ring can undergo various transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a pyridine ring, used in cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronate ester with a pyrazole ring, used in organic synthesis.
Uniqueness
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one is unique due to the presence of both a cyclopentenone ring and a boronate ester group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-8-9(6-7-10(8)14)13-15-11(2,3)12(4,5)16-13/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCQNIQHWDRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-43-0 |
Source
|
Record name | 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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